Methyl 4-[(9,10-dihydro-9,10-ethanoanthracen-11-ylcarbonyl)amino]benzoate
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Overview
Description
METHYL 4-[(TETRACYCLO[6620~2,7~0~9,14~]HEXADECA-2,4,6,9,11,13-HEXAEN-15-YLCARBONYL)AMINO]BENZOATE is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(TETRACYCLO[6.6.2.0~2,7~.0~9,14~]HEXADECA-2,4,6,9,11,13-HEXAEN-15-YLCARBONYL)AMINO]BENZOATE typically involves multiple steps, starting with the preparation of the tetracyclic core. This core can be synthesized through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the tetracyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(TETRACYCLO[6.6.2.0~2,7~.0~9,14~]HEXADECA-2,4,6,9,11,13-HEXAEN-15-YLCARBONYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Various halides, amines, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
METHYL 4-[(TETRACYCLO[6.6.2.0~2,7~.0~9,14~]HEXADECA-2,4,6,9,11,13-HEXAEN-15-YLCARBONYL)AMINO]BENZOATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 4-[(TETRACYCLO[6.6.2.0~2,7~.0~9,14~]HEXADECA-2,4,6,9,11,13-HEXAEN-15-YLCARBONYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to METHYL 4-[(TETRACYCLO[6.6.2.0~2,7~.0~9,14~]HEXADECA-2,4,6,9,11,13-HEXAEN-15-YLCARBONYL)AMINO]BENZOATE include:
- 15-methyltetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid .
- 1-Methyl-4-(tetracyclo[6.6.2.0 2,7 .0 9,14 ]hexadeca-2,4,6,9,11,13-hexaen-1-yl)piperazine .
- 1-Methyl-4-[2-(tetracyclo[6.6.2.0 2,7 .0 9,14 ]hexadeca-2,4,6,9,11,13-hexaen-1-yloxy)ethyl]piperazine dihydrochloride .
Uniqueness
What sets METHYL 4-[(TETRACYCLO[6.6.2.0~2,7~.0~9,14~]HEXADECA-2,4,6,9,11,13-HEXAEN-15-YLCARBONYL)AMINO]BENZOATE apart is its unique tetracyclic structure, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C25H21NO3 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
methyl 4-(tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carbonylamino)benzoate |
InChI |
InChI=1S/C25H21NO3/c1-29-25(28)15-10-12-16(13-11-15)26-24(27)22-14-21-17-6-2-4-8-19(17)23(22)20-9-5-3-7-18(20)21/h2-13,21-23H,14H2,1H3,(H,26,27) |
InChI Key |
IESQZBKVTZQSOF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CC3C4=CC=CC=C4C2C5=CC=CC=C35 |
Origin of Product |
United States |
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